molecular formula C16H13NO4 B1219867 9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione CAS No. 380827-92-9

9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione

Cat. No.: B1219867
CAS No.: 380827-92-9
M. Wt: 283.28 g/mol
InChI Key: VGBBISRTVGXTLB-UHFFFAOYSA-N
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Description

9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione is a complex organic compound belonging to the isoquinoline alkaloid family. This compound is characterized by its unique structure, which includes a benzo[g]isoquinoline core with hydroxy, methoxy, and methyl substituents. Isoquinoline alkaloids are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione typically involves multi-step organic reactions

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).

    Substitution Reactions: The hydroxy and methoxy groups are introduced through electrophilic aromatic substitution reactions. For instance, the methoxy group can be added using methanol in the presence of a strong acid like sulfuric acid (H₂SO₄).

    Methylation: The methyl groups are typically introduced via Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Overview

9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione is a complex organic compound belonging to the isoquinoline alkaloid family. Its unique structural features, including hydroxyl, methoxy, and methyl substituents on the benzo[g]isoquinoline core, contribute to its diverse biological activities. This compound has garnered significant interest in medicinal chemistry, particularly for its potential applications in cancer therapy and antimicrobial activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of Isoquinoline Core : Utilization of the Bischler-Napieralski reaction.
  • Substitution Reactions : Introduction of hydroxy and methoxy groups through electrophilic aromatic substitution.
  • Methylation : Achieved via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.

The compound's molecular formula is C16H13NO5C_{16}H_{13}NO_5 with a molecular weight of 299.28 g/mol .

Antitumor Activity

Research highlights the antitumor potential of this compound. In vitro studies demonstrate significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)0.073
HL-60 (Leukemia)<0.1
SK-OV-3 (Ovarian Cancer)0.06

The mechanism of action involves interaction with DNA, forming stable complexes that inhibit cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties . Studies have shown efficacy against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli.

The antimicrobial mechanisms may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

Case Study 1: Anticancer Research

A study published in RSC Advances reported the synthesis and evaluation of derivatives of benzo[g]isoquinoline compounds for their anticancer properties. The derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, with this compound showing particularly promising results against leukemia cells .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of synthesized compounds related to isoquinoline derivatives. The study highlighted that certain derivatives, including this compound, demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione involves its interaction with specific molecular targets within cells. It can bind to enzymes, receptors, and other proteins, modulating their activity and influencing cellular pathways.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes such as energy production and signal transduction.

    Receptors: By binding to receptors on the cell surface, it can alter cell signaling and communication, leading to changes in cell behavior and function.

    Pathways: The compound can influence pathways related to inflammation, oxidative stress, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Berberine: Another isoquinoline alkaloid with antimicrobial and anticancer properties.

    Papaverine: An isoquinoline derivative used as a vasodilator in medical treatments.

    Sanguinarine: Known for its anti-inflammatory and antimicrobial activities.

Uniqueness

9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione (commonly referred to as 9-Hydroxy-7-methoxy-3,8-dimethyl-BIQ) is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C16H13NO5
  • Molecular Weight : 299.28 g/mol
  • CAS Number : 639515

Synthesis

The synthesis of this compound involves several chemical reactions. A common method includes the use of specific precursors that undergo cyclization and functionalization steps to yield the final product. The detailed synthetic routes can vary, but they typically involve reactions with quinones and various nucleophiles.

Antitumor Activity

Research has shown that derivatives of benzo[g]isoquinoline-5,10-dione exhibit notable cytotoxic effects against various cancer cell lines. Notably:

  • Cytotoxicity : In vitro studies indicate that 9-Hydroxy-7-methoxy-3,8-dimethyl-BIQ demonstrates significant cytotoxicity against human leukemia and solid tumor cell lines at submicromolar concentrations .
  • Mechanism of Action : The compound appears to interact with DNA, forming stable complexes that inhibit cell proliferation and induce apoptosis in cancer cells .
Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)0.073
HL-60 (Leukemia)<0.1
SK-OV-3 (Ovarian Cancer)0.06

Other Biological Activities

In addition to its antitumor properties, studies have suggested potential anti-inflammatory and antibacterial activities associated with this compound. However, more extensive studies are required to fully elucidate these effects.

Case Studies

  • Study on Cytotoxic Activities :
    A study published in PubMed evaluated various aryl benzo[g]isoquinoline derivatives for their cytotoxic activities. The findings indicated that compounds similar to 9-Hydroxy-7-methoxy-3,8-dimethyl-BIQ exhibited potent activity against both sensitive and resistant cancer cell lines .
  • Mechanistic Studies :
    Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. It was found that the activation of p53 pathways played a crucial role in mediating the cytotoxic effects of 9-Hydroxy derivatives .

Properties

IUPAC Name

9-hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-7-4-9-11(6-17-7)16(20)13-10(15(9)19)5-12(21-3)8(2)14(13)18/h4-6,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBBISRTVGXTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C(=O)C3=C(C(=C(C=C3C2=O)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348433
Record name benz[g]isoquinoline-5,10-dione, 9-hydroxy-7-methoxy-3,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380827-92-9
Record name benz[g]isoquinoline-5,10-dione, 9-hydroxy-7-methoxy-3,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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